molecular formula C6H7N3 B6264115 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 64804-02-0

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole

Cat. No. B6264115
CAS RN: 64804-02-0
M. Wt: 121.1
InChI Key:
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Description

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which is known for its superior pharmacological applications . The triazole family includes two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole includes a pyrrole ring and a triazole ring . The triazole ring contains two carbon and three nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry

1,2,3-Triazoles have found broad applications in drug discovery . For instance, structures containing heterocyclic nuclei similar to “4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole” have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . They have also shown GABA A allosteric modulating activity .

Organic Synthesis

1,2,3-Triazoles play a key role in organic synthesis . They are often obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Polymer Chemistry

1,2,3-Triazoles have been incorporated into polymers for use in solar cells . They can enhance the performance of these devices due to their unique chemical properties .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used as building blocks to construct more complex structures . Their ability to form stable structures makes them ideal for this purpose.

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or other substance to a biomolecule . This is often done to modify the properties of the biomolecule or to enable it to be detected or tracked.

Fluorescent Imaging

1,2,3-Triazoles have been used in fluorescent imaging . They can be incorporated into molecules that emit fluorescence, allowing these molecules to be visualized using fluorescence microscopy .

Materials Science

In materials science, 1,2,3-triazoles have been used in the development of new materials . Their unique properties can be exploited to create materials with specific characteristics.

Antifungal Activity

Triazole derivatives containing alkynyl side chains have shown antifungal activity towards Cryptococcus and Candida species . This suggests potential applications in the development of new antifungal drugs.

Future Directions

The future directions for the study of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, more research could be conducted to clearly understand its physical and chemical properties, as well as its safety and hazards. This would help in the development of new leads to treat various diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate and acetic anhydride.", "Starting Materials": [ "4-methyl-1H-pyrrole-2-carboxylic acid", "hydrazine hydrate", "triethyl orthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: 4-methyl-1H-pyrrole-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form the corresponding hydrazide.", "Step 2: The hydrazide is then treated with triethyl orthoformate and acetic anhydride to form the desired 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole via cyclization.", "Step 3: The product is purified by recrystallization from a suitable solvent." ] }

CAS RN

64804-02-0

Product Name

4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

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